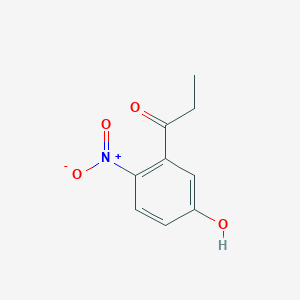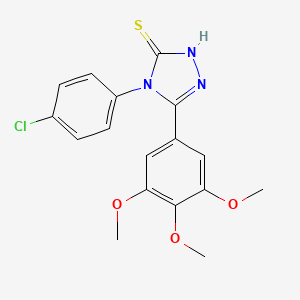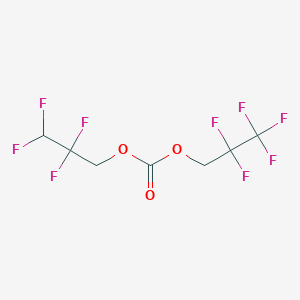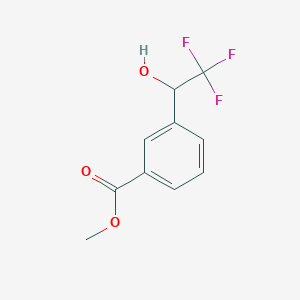
Direct Blue 78
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Blue 78 is an azo dye, which is a type of synthetic dye characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. These dyes are widely used in various industries due to their vibrant colors and stability. This compound is particularly known for its application in the textile industry for dyeing cotton, wool, and silk fabrics. It is also used in the paper and leather industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Blue 78 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
The reaction conditions for these steps include maintaining a low temperature (0-5°C) during diazotization to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The process is optimized to ensure high yield and purity of the dye. The final product is then filtered, washed, and dried to obtain the dye in powder form.
Chemical Reactions Analysis
Types of Reactions
Direct Blue 78 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form different products.
Reduction: The azo groups can also be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used in alkaline or neutral conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: The major products include carboxylic acids and quinones.
Reduction: The major products are aromatic amines.
Substitution: The products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Direct Blue 78 has several applications in scientific research:
Chemistry: It is used as a model compound in studies of dye degradation and adsorption processes.
Biology: It is used in staining techniques for visualizing biological tissues and cells.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in wastewater treatment studies to develop methods for removing dyes from industrial effluents.
Mechanism of Action
The mechanism by which Direct Blue 78 exerts its effects involves the interaction of its azo groups with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, affecting their function. The pathways involved include:
Adsorption: The dye molecules adsorb onto surfaces through electrostatic interactions and hydrogen bonding.
Photodegradation: Under light exposure, the dye undergoes photodegradation, leading to the formation of reactive oxygen species that can further degrade the dye.
Comparison with Similar Compounds
Direct Blue 78 can be compared with other azo dyes such as Direct Red 80 and Direct Yellow 50. While all these dyes share the common feature of having azo groups, this compound is unique in its specific molecular structure, which gives it distinct color properties and stability. The similar compounds include:
Direct Red 80: Another azo dye used in the textile industry, known for its red color.
Direct Yellow 50: An azo dye used for dyeing textiles, known for its yellow color.
This compound stands out due to its specific applications and the stability of its color under various conditions.
Properties
CAS No. |
1083335-90-3 |
|---|---|
Molecular Formula |
C42H25N7Na4O13S4 |
Molecular Weight |
1055.9 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C42H29N7O13S4.4Na/c50-42-29-13-10-26(43-25-6-2-1-3-7-25)20-24(29)21-40(66(60,61)62)41(42)49-47-35-16-15-34(30-8-4-5-9-31(30)35)44-46-37-18-17-36(32-14-11-27(22-33(32)37)63(51,52)53)45-48-38-23-28(64(54,55)56)12-19-39(38)65(57,58)59;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI Key |
PIFIKHPULBFVIP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C7C=C(C=CC7=C(C=C6)N=NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)











![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)

